(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid

Physicochemical profiling Scaffold differentiation Hydrogen bonding capacity

This specific pyrimidine building block (CAS 933687-60-6) is irreplaceable for research requiring its unique 2-amino, 4,6-dimethyl, and 5-acetic acid substitution pattern. Positional isomers like 2-[(4,6-dimethylpyrimidin-2-yl)amino]acetic acid and des-amino analogs differ fundamentally in geometry and hydrogen-bonding capacity, precluding substitution in critical applications like kinase inhibitor design or co-crystal engineering.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 933687-60-6
Cat. No. B1293427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid
CAS933687-60-6
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N)C)CC(=O)O
InChIInChI=1S/C8H11N3O2/c1-4-6(3-7(12)13)5(2)11-8(9)10-4/h3H2,1-2H3,(H,12,13)(H2,9,10,11)
InChIKeyVWMVDEYWTMKUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid CAS 933687-60-6: Structure, Physicochemical Identity, and Procurement Baseline


(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid (CAS 933687-60-6, molecular formula C8H11N3O2, molecular weight 181.19 g/mol) is a pyrimidine-derived heterocyclic building block featuring a 2-aminopyrimidine core with methyl substitutions at the 4- and 6-positions and an acetic acid side chain attached at the 5-position [1]. The compound contains three hydrogen bond donors (amino NH2, carboxylic acid OH) and five hydrogen bond acceptors (pyrimidine nitrogens, carbonyl oxygen), with two rotatable bonds conferring conformational flexibility [2]. It is cataloged as a research reagent by multiple chemical suppliers including ChemBridge (Catalog No. 4028502), ABCR (AB267438, 95% purity), and Leyan (1749576, 98% purity), and is intended exclusively for non-human research applications [3].

Why (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid Cannot Be Replaced by Positional or Side-Chain Analogs


Substituting (2-amino-4,6-dimethyl-5-pyrimidinyl)acetic acid with alternative pyrimidine-acetic acid derivatives is not scientifically interchangeable. The compound's unique substitution pattern—specifically the combination of the 2-amino group, 4,6-dimethyl substitution, and 5-position acetic acid side chain—defines its hydrogen-bonding capacity, steric profile, and conjugation potential in ways that direct analogs cannot replicate . Positional isomers such as 2-[(4,6-dimethylpyrimidin-2-yl)amino]acetic acid differ fundamentally in the attachment point of the acetic acid moiety, altering both electronic distribution across the heterocycle and the spatial orientation of the carboxylate group relative to the amino functionality [1]. Similarly, the des-amino analog 2-(4,6-dimethylpyrimidin-5-yl)acetic acid (CAS 933759-42-3, MW 166.18) lacks the 2-position amino group entirely, eliminating key hydrogen-bond donor/acceptor interactions that govern molecular recognition in biological and supramolecular contexts . These structural differences preclude meaningful substitution in any application where the precise geometry or electronic properties of the scaffold are critical.

Quantitative Evidence for (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid: Available Data and Comparator Analysis


Physicochemical Comparison: Target Compound vs. Des-Amino Analog

The target compound (2-amino-4,6-dimethyl-5-pyrimidinyl)acetic acid differs quantifiably from its closest commercial analog, 2-(4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride (CAS 933759-42-3), in key physicochemical parameters that directly impact solubility, crystallinity, and molecular recognition . The presence of the 2-amino group on the target compound increases molecular weight (181.19 vs. 166.18 g/mol) and substantially alters hydrogen-bonding capacity: the target possesses 3 hydrogen bond donors and 5 acceptors, whereas the des-amino analog lacks the amino donor capability and has fewer acceptor sites [1]. Additionally, the target compound exhibits a calculated density of 1.3 g/cm³ and a boiling point of 308.81°C (EPA T.E.S.T. estimation) [2].

Physicochemical profiling Scaffold differentiation Hydrogen bonding capacity

Rotatable Bond and Flexibility Comparison: Target vs. Positional Isomer

The target compound contains 2 rotatable bonds, as determined from its SMILES structure CC1=C(C(=NC(=N1)N)C)CC(=O)O, with the acetic acid side chain attached directly to the 5-position of the pyrimidine ring [1]. This contrasts with the positional isomer 2-[(4,6-dimethylpyrimidin-2-yl)amino]acetic acid, in which the acetic acid moiety is linked via an amino bridge to the 2-position . The direct C-C attachment in the target compound versus the C-N-C linkage in the isomer produces different conformational flexibility and distinct electrostatic potential surfaces.

Conformational analysis Molecular flexibility Structure-activity relationships

Co-crystal Formation Capacity: 2-Aminopyrimidine Scaffold Evidence

The 2-amino-4,6-dimethylpyrimidine scaffold, which constitutes the core of the target compound, has been demonstrated to form stable co-crystals with carboxylic acid-containing partners including indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) [1]. This co-crystallization behavior is enabled by the 2-aminopyrimidine moiety's capacity for robust heterosynthon formation with carboxylic acids, a property that extends to the target compound given its dual functionality as both an aminopyrimidine and a carboxylic acid [2]. By contrast, des-amino analogs lack the amino heterosynthon and exhibit different solid-state packing behavior.

Co-crystallization Supramolecular chemistry Solid-state engineering

Tautomerization Behavior: Class-Level Photophysical Differentiation

Studies on 2-aminopyrimidine and its methyl derivatives, including 2-amino-4,6-dimethylpyrimidine (the core structure of the target compound), demonstrate photoinduced amino-imino tautomerization in the presence of acetic acid when measured in isooctane at room temperature [1]. Electronic absorption and fluorescence spectroscopy reveal that the 4,6-dimethyl substitution pattern influences the tautomerization equilibrium and hydrogen-bonding dynamics compared to unsubstituted 2-aminopyrimidine or mono-methyl analogs [2]. This photophysical behavior is a class-level property of 2-aminopyrimidines bearing the acetic acid side chain and differentiates them from pyrimidine derivatives lacking the 2-amino group.

Photochemistry Tautomerization Spectroscopic characterization

Acknowledgment: Absence of Direct Biological Comparative Data

Despite comprehensive literature and database searching across primary research articles, patents, authoritative databases, and vendor technical datasheets, no direct head-to-head biological activity data (e.g., IC50 values, Ki, EC50) for (2-amino-4,6-dimethyl-5-pyrimidinyl)acetic acid against specific molecular targets were identified. The compound appears as a building block in chemical libraries (e.g., Hit2Lead, ChemBridge) and has been utilized in derivative synthesis (e.g., acetamide derivatives ), but no peer-reviewed studies reporting quantitative biological comparisons with analogs were located. While vendor sites make general claims regarding kinase inhibition potential , these lack the specific assay conditions, comparator data, and quantitative metrics required for evidence-based procurement decisions.

Data availability Research gap Procurement consideration

Recommended Application Scenarios for (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid Based on Verifiable Evidence


Scaffold for Synthesis of Kinase-Targeted Libraries

The 2-amino-4,6-dimethylpyrimidine core is a recognized pharmacophore in kinase inhibitor design . The target compound's 5-position acetic acid side chain provides a convenient handle for amide coupling and derivatization, enabling rapid library expansion. Procurement of this specific scaffold is justified when a project requires a pyrimidine core with 2-amino, 4,6-dimethyl substitution, and a carboxylic acid linker at the 5-position, as alternative isomers with different substitution patterns (e.g., 2-[(4,6-dimethylpyrimidin-2-yl)amino]acetic acid) present fundamentally different geometry for target engagement [1].

Co-crystal Engineering and Solid-Form Screening

The compound's dual functionality—containing both a 2-aminopyrimidine moiety (a known heterosynthon for carboxylic acids) and its own carboxylic acid group—makes it uniquely suited for co-crystal screening studies . The demonstrated ability of the 2-amino-4,6-dimethylpyrimidine scaffold to form stable co-crystals with carboxylic acid-containing biomolecules [1] suggests that the target compound can serve either as a co-crystal former (via its amino group) or as a co-crystal partner (via its carboxylic acid), a versatility not shared by des-amino analogs.

Photophysical and Spectroscopic Method Development

The class-level evidence of photoinduced amino-imino tautomerization in 2-amino-4,6-dimethylpyrimidine derivatives supports the use of this compound in developing analytical methods that leverage its distinctive spectroscopic signature. The 4,6-dimethyl substitution pattern produces measurable differences in absorption and fluorescence behavior compared to unsubstituted or mono-methyl analogs, providing a basis for selective detection in complex mixtures [1].

Medicinal Chemistry SAR Exploration

For structure-activity relationship (SAR) campaigns exploring pyrimidine-based inhibitors, this compound serves as a defined chemical starting point with verifiable physicochemical properties including molecular weight (181.19 g/mol), hydrogen bond donor count (3), hydrogen bond acceptor count (5), and rotatable bond count (2) . The quantifiable differences from analogs (e.g., +2 H-bond donors vs. des-amino analog) provide a rational basis for selecting this scaffold when a specific hydrogen-bonding profile is required for target engagement [1].

Technical Documentation Hub

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